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Abstract

Odevixibat HCI (brand name Bylvay®) is a first-in-class, potent, and selective inhibitor of the
ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid
transporter (ASBT).[1][2] Developed for the treatment of cholestatic pruritus in patients with
progressive familial intrahepatic cholestasis (PFIC), Alagille syndrome (ALGS), and other
cholestatic liver diseases, odevixibat represents a targeted therapeutic approach to interrupt
the enterohepatic circulation of bile acids.[2][3][4] This technical guide provides a
comprehensive overview of the molecular pharmacology of odevixibat, including its mechanism
of action, pharmacodynamic and pharmacokinetic profiles, and a summary of key experimental
data and protocols.

Mechanism of Action

Odevixibat is a reversible and selective inhibitor of the ileal bile acid transporter (IBAT), a
protein primarily expressed on the apical surface of enterocytes in the terminal ileum.[1][2]
IBAT is responsible for the reabsorption of approximately 95% of bile acids from the intestine
back into the portal circulation.[3][5] By inhibiting IBAT, odevixibat effectively blocks this
reabsorption, leading to increased fecal excretion of bile acids.[3][5] This disruption of the
enterohepatic circulation results in a reduction of the total bile acid pool and a decrease in
serum bile acid (sBA) concentrations.[2][5]

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1193273?utm_src=pdf-interest
https://www.benchchem.com/product/b1193273?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5983391/
https://www.researchgate.net/figure/The-inhibitory-effect-of-FXR-on-EMT-of-ICC-cells-a-HuCCT1-cells-were-treated-with-OCA-1_fig2_326363372
https://www.researchgate.net/figure/The-inhibitory-effect-of-FXR-on-EMT-of-ICC-cells-a-HuCCT1-cells-were-treated-with-OCA-1_fig2_326363372
https://www.researchgate.net/figure/FXR-expression-and-activation-in-R2C-cells-A-Western-blot-analysis-of-FXR-was-done-on_fig1_40757131
https://pmc.ncbi.nlm.nih.gov/articles/PMC4855519/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5983391/
https://www.researchgate.net/figure/The-inhibitory-effect-of-FXR-on-EMT-of-ICC-cells-a-HuCCT1-cells-were-treated-with-OCA-1_fig2_326363372
https://www.researchgate.net/figure/FXR-expression-and-activation-in-R2C-cells-A-Western-blot-analysis-of-FXR-was-done-on_fig1_40757131
https://www.researchgate.net/figure/Western-blot-results-showing-increased-FXR-expression-in-the-colonic-epithelium-A-as_fig2_341046101
https://www.researchgate.net/figure/FXR-expression-and-activation-in-R2C-cells-A-Western-blot-analysis-of-FXR-was-done-on_fig1_40757131
https://www.researchgate.net/figure/Western-blot-results-showing-increased-FXR-expression-in-the-colonic-epithelium-A-as_fig2_341046101
https://www.researchgate.net/figure/The-inhibitory-effect-of-FXR-on-EMT-of-ICC-cells-a-HuCCT1-cells-were-treated-with-OCA-1_fig2_326363372
https://www.researchgate.net/figure/Western-blot-results-showing-increased-FXR-expression-in-the-colonic-epithelium-A-as_fig2_341046101
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193273?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The reduction in sBAs is believed to alleviate the debilitating pruritus (itching) associated with
cholestatic conditions, although the exact mechanism linking bile acids to pruritus is not fully
understood.[3] Furthermore, the decreased return of bile acids to the liver reduces the
activation of the farnesoid X receptor (FXR), a nuclear receptor that plays a central role in bile
acid homeostasis.[5] Reduced FXR activation leads to a decrease in the expression of its
downstream target, fibroblast growth factor 19 (FGF19) in the intestine.[6] FGF19 normally acts
as a negative feedback regulator of bile acid synthesis in the liver by inhibiting the enzyme
cholesterol 7a-hydroxylase (CYP7A1), the rate-limiting step in the classical bile acid synthesis
pathway.[5] Consequently, the reduction in FGF19 signaling leads to an upregulation of
CYP7AL activity and an increase in the synthesis of new bile acids from cholesterol.[5]
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Caption: Odevixibat inhibits IBAT, reducing bile acid reabsorption and serum levels.

Pharmacodynamics

The primary pharmacodynamic effect of odevixibat is the reduction of serum bile acid
concentrations. Clinical studies have demonstrated a dose-dependent decrease in SBAs in
healthy volunteers and significant reductions in pediatric patients with cholestatic liver
diseases.[7]

linical In Vi

Target Species IC50 (nM) Reference
IBAT (ASBT) Human 22-41 [8]
IBAT (ASBT) Rat 22-41 [8]

Clinical Pharmacodynamic Effects in PFIC

o Odevixibat
Odevixibat (40
Parameter (120 Placebo Reference
Hglkg/day)
Hg/kg/day)
sBA Responders  43.5% 21.1% 0% [9]
Mean Change in
-114.3 -114.3 +13.1 [9]
SBA (umol/L)
Positive Pruritus
55.1% 55.1% 30.1% 9]

Assessments

SBA response
defined as 270%
reduction from
baseline or sBA
levels <70
pmol/L at week
24.
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Pharmacokinetics

Odevixibat is designed for minimal systemic absorption, acting locally in the gastrointestinal

tract.[3][5]

Parameter Value Reference
Systemic Absorption Minimal [5]
Protein Binding >99% (in vitro) [1]
Metabolism Primarily mono-hydroxylation [1]

o Primarily in feces (>97% as
Elimination
unchanged drug)

[1]

) Approximately 2.4 hours in
Halt-lite () healthy adults

[1]

Peak Plasma Time (Tmax) 1-5 hours in healthy adults

[1]

Experimental Protocols
In Vitro IBAT Inhibition Assay

Objective: To determine the in vitro potency of odevixibat in inhibiting the ileal bile acid

transporter.

Methodology: A common method involves a cell-based uptake assay using a cell line stably

expressing the human IBAT/ASBT, such as Chinese Hamster Ovary (CHO) cells.

Workflow Diagram:
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Caption: Workflow for determining IBAT inhibition using a cell-based assay.
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Detailed Steps:

Cell Culture: CHO cells stably transfected with the human IBAT (SLC10A2) gene are
cultured in appropriate media and seeded into 96-well plates.

Compound Incubation: Cells are washed and then pre-incubated with varying concentrations
of odevixibat or vehicle control for a specified time.

Substrate Addition: A solution containing a radiolabeled bile acid, typically [3H]-taurocholic
acid, is added to initiate the uptake reaction.

Uptake and Termination: The uptake is allowed to proceed for a defined period at 37°C
before being stopped by rapidly washing the cells with ice-cold buffer.

Quantification: Cells are lysed, and the intracellular radioactivity is measured using a
scintillation counter.

Data Analysis: The percentage of inhibition at each odevixibat concentration is calculated
relative to the vehicle control, and the IC50 value is determined by non-linear regression
analysis.

Quantification of Serum Bile Acids

Objective: To measure the total and individual bile acid concentrations in serum samples from

clinical trial participants.

Methodology: While enzymatic assays can be used for total bile acid measurement, a more

detailed analysis of individual bile acid species is typically performed using High-Performance

Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Workflow Diagram:
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Caption: Workflow for quantifying serum bile acids using HPLC-MS/MS.
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Assessment of FXR Target Gene Expression

Objective: To evaluate the downstream effects of odevixibat on the expression of FXR target
genes, such as SHP and CYP7AL.

Methodology: Quantitative real-time polymerase chain reaction (QPCR) is used to measure the
MRNA expression levels of target genes in liver biopsies or relevant cell models.

Key Steps:

RNA Extraction: Total RNA is isolated from tissue or cell samples.
e Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA).

o PCR: The cDNA is used as a template for gPCR with gene-specific primers for FXR, SHP,
CYP7AL, and a housekeeping gene for normalization.

o Data Analysis: The relative expression of the target genes is calculated using the AACt
method.

Conclusion

Odevixibat HCI is a novel, minimally absorbed IBAT inhibitor that effectively reduces serum
bile acids and pruritus in patients with cholestatic liver diseases. Its localized action in the gut
and subsequent downstream effects on bile acid homeostasis provide a targeted and generally
well-tolerated therapeutic option. The data and experimental methodologies outlined in this
guide provide a comprehensive resource for researchers and drug development professionals
working in the field of cholestatic liver disease and bile acid modulation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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